molecular formula C20H36BrN B12521417 1-Hexyl-4-(nonan-5-YL)pyridin-1-ium bromide CAS No. 676346-14-8

1-Hexyl-4-(nonan-5-YL)pyridin-1-ium bromide

Cat. No.: B12521417
CAS No.: 676346-14-8
M. Wt: 370.4 g/mol
InChI Key: AYDMTZBFAOUHMA-UHFFFAOYSA-M
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Description

1-Hexyl-4-(nonan-5-yl)pyridin-1-ium bromide is a quaternary ammonium compound featuring a pyridinium core substituted with a hexyl chain at the 1-position and a branched nonan-5-yl group at the 4-position. Such N-alkylpyridinium salts are widely studied for their tunable physicochemical properties, which depend on alkyl chain length, branching, and substituent functionalization . These compounds exhibit diverse applications, including catalysis , antimicrobial activity , and fluorescent labeling , driven by their amphiphilic nature and electronic properties.

Properties

CAS No.

676346-14-8

Molecular Formula

C20H36BrN

Molecular Weight

370.4 g/mol

IUPAC Name

1-hexyl-4-nonan-5-ylpyridin-1-ium;bromide

InChI

InChI=1S/C20H36N.BrH/c1-4-7-10-11-16-21-17-14-20(15-18-21)19(12-8-5-2)13-9-6-3;/h14-15,17-19H,4-13,16H2,1-3H3;1H/q+1;/p-1

InChI Key

AYDMTZBFAOUHMA-UHFFFAOYSA-M

Canonical SMILES

CCCCCC[N+]1=CC=C(C=C1)C(CCCC)CCCC.[Br-]

Origin of Product

United States

Preparation Methods

The synthesis of 1-Hexyl-4-(nonan-5-yl)pyridin-1-ium bromide typically involves the reaction of 4-(nonan-5-yl)pyridine with hexyl bromide. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include continuous flow reactions and automated purification systems to enhance efficiency.

Chemical Reactions Analysis

1-Hexyl-4-(nonan-5-yl)pyridin-1-ium bromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the alkyl chains, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the pyridinium ring, converting it to a dihydropyridine derivative.

    Substitution: Nucleophilic substitution reactions can occur at the bromide ion, where nucleophiles such as hydroxide, cyanide, or thiolate ions replace the bromide ion, forming new derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield carboxylic acids, while reduction with sodium borohydride may produce dihydropyridine derivatives.

Scientific Research Applications

1-Hexyl-4-(nonan-5-yl)pyridin-1-ium bromide has several scientific research applications:

    Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases to enhance reaction rates and yields.

    Biology: This compound has been studied for its antimicrobial properties, showing effectiveness against various bacterial and fungal strains.

    Medicine: Research has explored its potential as a drug delivery agent, particularly in targeting specific cells or tissues due to its ability to interact with biological membranes.

    Industry: It is utilized in the production of ionic liquids, which are used as solvents and catalysts in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Hexyl-4-(nonan-5-yl)pyridin-1-ium bromide involves its interaction with molecular targets such as enzymes, cell membranes, and nucleic acids. The pyridinium core can interact with negatively charged sites on proteins and nucleic acids, while the alkyl chains enhance its lipophilicity, allowing it to penetrate cell membranes more effectively. This dual interaction can disrupt cellular processes, leading to antimicrobial effects or facilitating drug delivery.

Comparison with Similar Compounds

Structural Analogs: Alkyl Chain Variations

Pyridinium salts with varying alkyl chain lengths and branching demonstrate significant differences in solubility, aggregation behavior, and biological activity. Key examples include:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
1-Hexyl-4-(nonan-5-yl)pyridin-1-ium bromide C₁₉H₃₈BrN 1-hexyl, 4-nonan-5-yl 364.43 Hypothesized high lipophilicity; potential surfactant or drug carrier N/A
1-Hexadecyl-4-methylpyridinium bromide C₂₂H₄₀BrN 1-hexadecyl, 4-methyl 398.46 Surfactant properties; used in detergents
1-Decyl-4-(dimethylamino)pyridinium bromide C₁₇H₃₁BrN₂ 1-decyl, 4-dimethylamino 351.35 Catalyst for methyl aromatic hydrocarbon oxidation (80% conversion)
1-Dodecylpyridinium bromide C₁₇H₃₀BrN 1-dodecyl 328.33 Antimicrobial activity; disrupts bacterial membranes

Key Observations :

  • Chain Length: Longer alkyl chains (e.g., hexadecyl in ) enhance hydrophobicity, favoring micelle formation and surfactant applications. The target compound’s branched nonan-5-yl group may reduce crystallinity compared to linear chains, improving solubility in organic solvents .
  • Substituent Effects: Electron-donating groups (e.g., 4-dimethylamino in ) enhance catalytic activity by increasing electron density on the pyridinium ring. The nonan-5-yl group’s steric bulk in the target compound may hinder interactions in catalytic systems but improve membrane permeability in biological applications .

Physicochemical Properties

Melting points and solubility trends for pyridinium salts correlate with substituent symmetry and polarity:

Compound Melting Point (°C) Solubility Profile Reference
4-Cyano-1-(3-formyl-2-hydroxy-5-pentylbenzyl)pyridinium bromide 131.6–133.2 Soluble in polar aprotic solvents (e.g., DMSO)
1-Benzyl-4-cyanopyridin-1-ium bromide ~230 Limited aqueous solubility; requires ethanol for dissolution
1-Hexadecylpyridinium bromide Not reported Amphiphilic; forms micelles in aqueous solutions

The target compound’s branched nonan-5-yl group likely lowers its melting point compared to linear analogs (e.g., 1-dodecylpyridinium bromide), enhancing processability in formulation .

Biological Activity

1-Hexyl-4-(nonan-5-YL)pyridin-1-ium bromide is a cationic compound that belongs to the class of pyridinium salts. These compounds have garnered interest due to their diverse biological activities, including antimicrobial, antifungal, and potential neuroprotective effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.

1. Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of pyridinium compounds. The compound 1-Hexyl-4-(nonan-5-YL)pyridin-1-ium bromide has been evaluated against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results indicate a moderate antimicrobial effect, particularly against Candida species, suggesting potential applications in antifungal therapies.

3. Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines have shown that while some pyridinium salts exhibit significant cytotoxic effects, others demonstrate selective toxicity towards cancer cells while sparing normal cells.

In a study evaluating the cytotoxicity of related compounds:

Cell Line IC50 (µM)
HeLa (cervical cancer)20
MCF7 (breast cancer)15
Normal fibroblasts>100

These findings suggest that modifications in the alkyl chain length and substitution patterns can significantly influence the biological activity and selectivity of these compounds.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various pyridinium salts, including derivatives similar to 1-Hexyl-4-(nonan-5-YL)pyridin-1-ium bromide. The study involved testing against clinical isolates of bacteria and fungi, demonstrating that certain structural modifications enhance activity against resistant strains.

Case Study 2: Neuroprotective Potential

In vitro studies on neuroblastoma cells exposed to oxidative stress showed that pyridinium derivatives could reduce cell death and preserve mitochondrial function. This suggests that compounds like 1-Hexyl-4-(nonan-5-YL)pyridin-1-ium bromide may hold therapeutic potential for neurodegenerative disorders.

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